![molecular formula C12H16BrNO3 B1389867 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide CAS No. 1138442-49-5](/img/structure/B1389867.png)
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide
Übersicht
Beschreibung
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide typically involves the bromination of N-[3-(2-ethoxyethoxy)phenyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thiol derivatives.
Oxidation Reactions: Formation of brominated oxides or other oxidized products.
Reduction Reactions: Formation of dehalogenated amides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool to study protein interactions and modifications.
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Material Science: The compound is utilized in the development of novel materials with specific properties.
Biological Studies: It is employed in the investigation of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the modification of their structure and function. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical and pharmacological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide: This compound has a similar structure but with a phenoxyethoxy group instead of an ethoxyethoxy group.
2-Bromo-N-phenylacetamide: This compound lacks the ethoxyethoxy substituent, making it less complex.
2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide: This compound has a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is unique due to its specific ethoxyethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized research applications where specific interactions and modifications are required .
Eigenschaften
IUPAC Name |
2-bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-2-16-6-7-17-11-5-3-4-10(8-11)14-12(15)9-13/h3-5,8H,2,6-7,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTUZEIFLGAMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


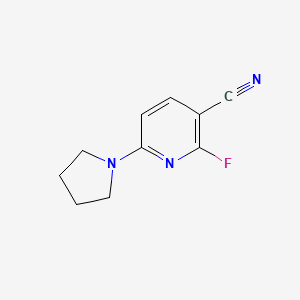
![3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1389785.png)
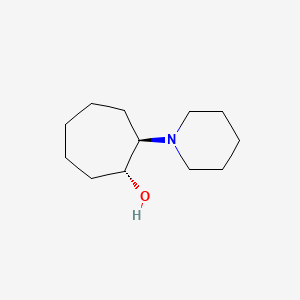
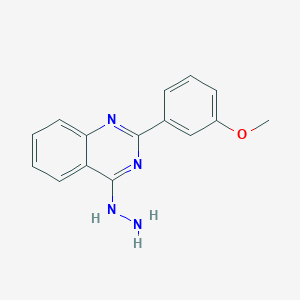

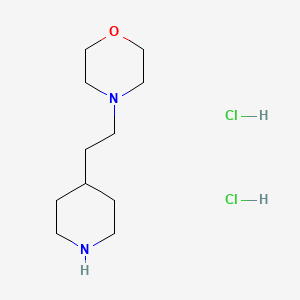

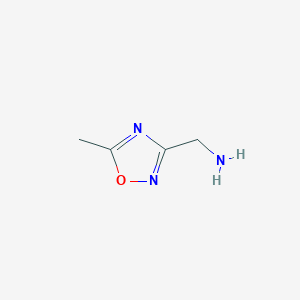
![7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1389799.png)
![5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1389801.png)
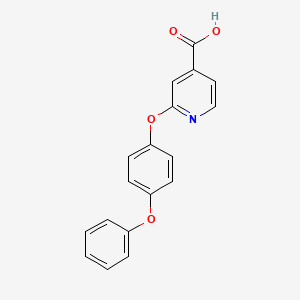
![[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine](/img/structure/B1389803.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1389805.png)

